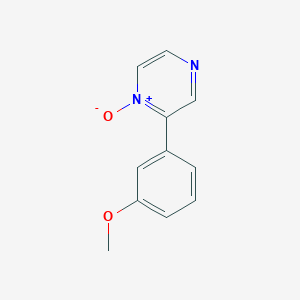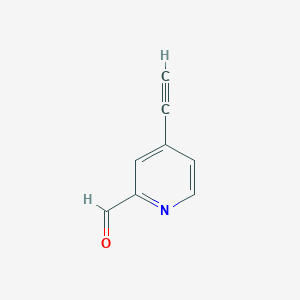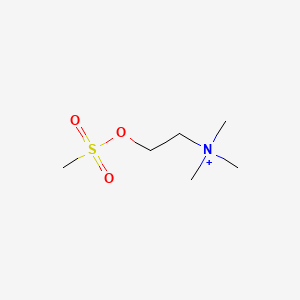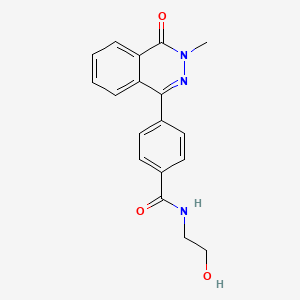
Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a phenanthrene derivative with a methoxy-oxoethyl group under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
- 2-Methoxy-1-methyl-2-oxoethyl stearate
- Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
6636-44-8 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylate |
InChI |
InChI=1S/C20H22O4/c1-20(19(22)24-3)11-10-15-14-7-5-4-6-13(14)8-9-16(15)17(20)12-18(21)23-2/h4-9,17H,10-12H2,1-3H3 |
InChI Key |
RTARJOWTXGVKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1CC(=O)OC)C=CC3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
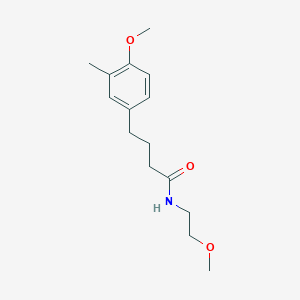
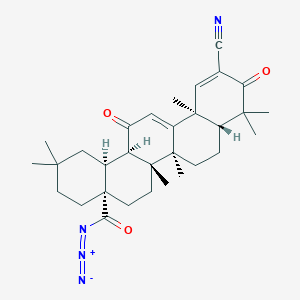
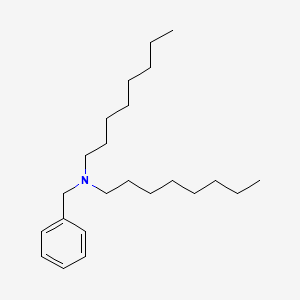

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
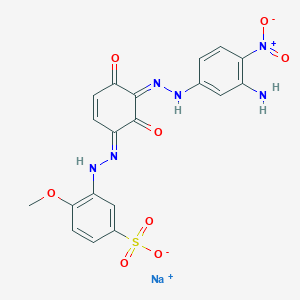
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
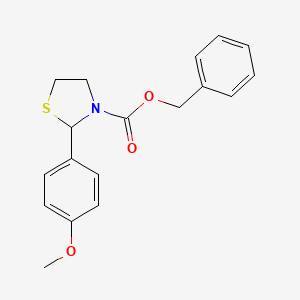
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
